
2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a chemical compound that belongs to the family of quinazoline derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Experimental and Theoretical Analysis of Intermolecular Interactions
A study focusing on biologically active 1,2,4-triazole derivatives, including a fluoro derivative, highlighted the synthesis, characterization, and analysis of crystal structures. This work detailed different intermolecular interactions and their energetics, which are crucial for understanding the chemical behavior of related compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Spectroscopic Analysis
Research involving the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its derivatives provided insights into the molecular structures and intermolecular interactions. This study used various analytical techniques to elucidate the compositions and structures of these compounds (Banu et al., 2013).
Antifungal and Antibacterial Synthesis Studies
Studies focused on synthesizing derivatives for potential antifungal and antibacterial applications. For instance, the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showed significant antifungal activities, offering insights into the potential of such compounds in medical applications (Xu et al., 2007).
Antimicrobial Activity Study
The creation of linezolid-like molecules, including 3-fluoro-4-(morpholin-4-yl)aniline derivatives, and their evaluation for antimicrobial activities emphasized the potential of these compounds in combating infectious diseases (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Biological Interactions and Applications
Interaction with Human Serum Albumin
A study investigated the binding interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA). This research revealed how these compounds influence HSA's conformation and structure, critical for understanding drug-protein interactions (Wang et al., 2016).
Inhibition of α-Glucosidase and Antioxidant Activities
Research into benzimidazole derivatives containing morpholine rings, including 2-(4-fluorobenzyl)-1H-benzimidazole, demonstrated α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings are significant for developing new therapeutic agents (Menteşe, Ülker, & Kahveci, 2015).
Synthesis and Anti-tubercular Activity
A study on the synthesis of 2,4-diaminoquinazoline compounds, including derivatives with a fluorobenzyl group, provided insights into their potential as anti-tubercular agents. The research explored the structure-activity relationships influencing potency against Mycobacterium tuberculosis (Odingo et al., 2014).
Antitumor Activity
The design and synthesis of 2-mercapto-3-phenethylquinazolines, including derivatives of the compound , were evaluated for their antitumor activity. This research could pave the way for developing new cancer therapeutics (Alanazi et al., 2013).
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c28-22-8-4-7-21(17-22)19-34-27-29-25-10-9-23(30-13-15-33-16-14-30)18-24(25)26(32)31(27)12-11-20-5-2-1-3-6-20/h1-10,17-18H,11-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQDGXRUYEMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


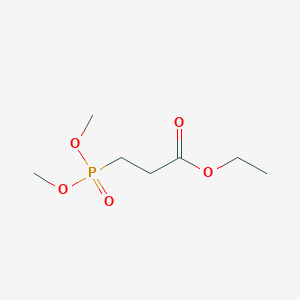
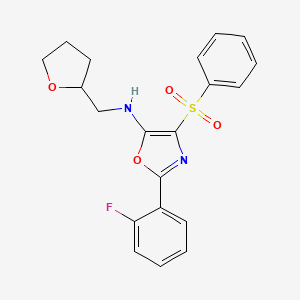
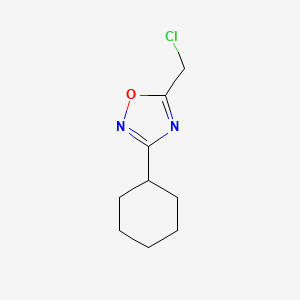
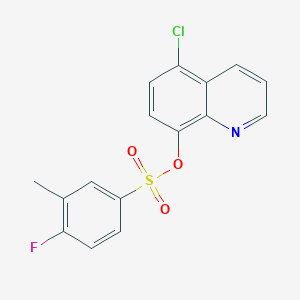
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)
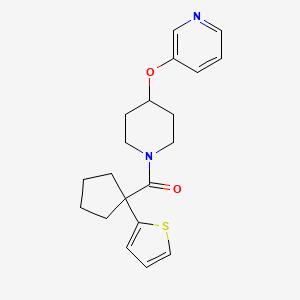
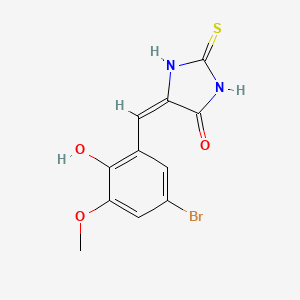
![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)
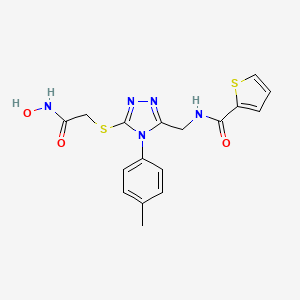
![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
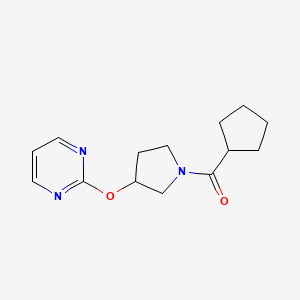
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)